alpha-Ketoglutarate

描述

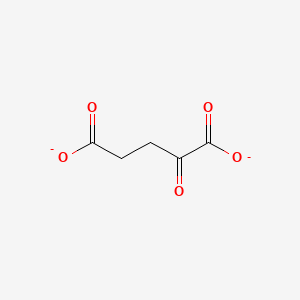

2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).

A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)

科学研究应用

Physiological Functions of Alpha-Ketoglutarate

This compound serves multiple physiological roles:

- Nitrogen Scavenger : It acts as a nitrogen donor in amino acid synthesis, particularly in the formation of glutamate and glutamine, which are vital for protein synthesis and cellular metabolism .

- Energy Production : As a key component of the Krebs cycle, AKG contributes to ATP production, essential for cellular energy .

- Antioxidant Properties : AKG exhibits antioxidative functions by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .

Nutritional Support

AKG is utilized as a dietary supplement to enhance muscle health and recovery. Studies indicate that it can decrease protein catabolism and increase protein synthesis, making it beneficial for athletes and individuals recovering from surgery or trauma .

Geroprotective Properties

Recent studies have highlighted AKG's potential in extending lifespan and healthspan. For instance, a randomized controlled trial showed that supplementation with sustained-release calcium this compound significantly reduced biological age as measured by DNA methylation clocks . This suggests its potential role in delaying age-related diseases.

Bone Health

Research indicates that AKG supplementation can increase bone mass and protect against age-related osteoporosis. In animal models, AKG has been shown to enhance bone density and reduce the risk of fractures .

Aging Research

A study involving middle-aged participants demonstrated that those receiving AKG supplementation exhibited significant improvements in various health markers, including reduced inflammatory parameters and enhanced muscle strength . The results suggest that AKG may play a role in mitigating age-associated decline.

Cancer Research

This compound has been studied for its effects on cancer cell behavior. It has been shown to induce apoptosis in glioma cells through mechanisms involving prolyl hydroxylase-3, highlighting its potential as an adjunct therapy in cancer treatment .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

属性

CAS 编号 |

64-15-3 |

|---|---|

分子式 |

C5H4O5-2 |

分子量 |

144.08 g/mol |

IUPAC 名称 |

2-oxopentanedioate |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |

InChI 键 |

KPGXRSRHYNQIFN-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-] |

规范 SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-] |

Key on ui other cas no. |

64-15-3 |

同义词 |

2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。